An In-depth Technical Guide to 1-Hydroxypyrene: Structure, Properties, and Analysis
An In-depth Technical Guide to 1-Hydroxypyrene: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Hydroxypyrene, a key biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs). The document details its chemical structure, physicochemical properties, metabolic pathways, and toxicological significance. Furthermore, it offers detailed experimental protocols for its synthesis and analysis in biological matrices, aiming to equip researchers and professionals in drug development and environmental health with essential information for their work.
Chemical Identity and Properties
1-Hydroxypyrene, with the IUPAC name pyren-1-ol, is a phenolic metabolite of pyrene.[1][2] Its chemical structure consists of a pyrene backbone with a hydroxyl group at the C1 position.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Data of 1-Hydroxypyrene
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₀O | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| CAS Number | 5315-79-7 | [1] |
| IUPAC Name | pyren-1-ol | [1] |
| Synonyms | 1-Pyrenol, 3-Hydroxypyrene | [1] |
| Appearance | Pale yellow to light brown solid | [3] |
| Melting Point | 179-182 °C | [4] |
| Solubility | Soluble in DMSO (50 mg/mL) | [5] |
| ¹H NMR | Available, see spectral databases | [6] |
| ¹³C NMR | Available, see spectral databases | [7] |
| Mass Spectrometry | Major peaks at m/z 218 and 189 (GC-MS) | [7] |
| IR Spectroscopy | KBr wafer | [7] |
Metabolic Pathway and Toxicological Significance
1-Hydroxypyrene is the primary urinary metabolite of pyrene, a common polycyclic aromatic hydrocarbon (PAH) found in the environment from sources such as incomplete combustion of organic materials, vehicle exhaust, and tobacco smoke. The metabolism of pyrene to 1-Hydroxypyrene is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1.[8] Following its formation, 1-Hydroxypyrene is conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted in the urine.[9]
Due to its prevalence as a metabolite of a ubiquitous PAH, urinary 1-Hydroxypyrene is widely used as a reliable short-term biomarker for assessing human exposure to PAHs from both occupational and environmental sources.[7][8] Elevated levels of 1-Hydroxypyrene in urine have been correlated with exposure to PAH-containing mixtures.[10] While pyrene itself is not considered a potent carcinogen, its presence is indicative of exposure to a mixture of PAHs, many of which are known carcinogens.
Caption: Metabolic conversion of pyrene to 1-Hydroxypyrene and its subsequent conjugation for urinary excretion.
Experimental Protocols
Synthesis of 1-Hydroxypyrene from Pyrene
This protocol describes a two-step synthesis of 1-Hydroxypyrene from pyrene via a Friedel-Crafts acylation followed by saponification.[1]
Step 1: Friedel-Crafts Acylation of Pyrene to form 1-Acetylpyrene
-
In a reaction vessel, dissolve pyrene in dichloromethane.
-
Stir the solution for 5 minutes at room temperature.
-
Add aluminum trichloride to the solution.
-
Slowly add acetyl chloride dropwise while maintaining the reaction temperature below 25 °C.
-
After the reaction is complete, pour the mixture into ice water (0-5 °C).
-
Separate the organic layer, and concentrate it under reduced pressure to obtain the crude intermediate, 1-acetylpyrene.
-
Recrystallize the crude product from ethanol to yield purified 1-acetylpyrene.
Step 2: Saponification of 1-Acetoxypyrene to 1-Hydroxypyrene
Note: This step assumes the conversion of 1-acetylpyrene to 1-acetoxypyrene, which can be achieved through a Baeyer-Villiger oxidation (not detailed here). The protocol below starts from 1-acetoxypyrene.
-
In a reaction flask, dissolve 1-acetoxypyrene in water containing sodium hydroxide.
-
Heat the mixture to 50-60 °C and maintain for approximately 6 hours with stirring.
-
Cool the reaction mixture to 25-35 °C.
-
Slowly add concentrated hydrochloric acid to acidify the solution, which will precipitate the product.
-
Filter the solid precipitate.
-
Wash the filter cake with water.
-
Dry the solid product to obtain 1-Hydroxypyrene.[1]
Analysis of 1-Hydroxypyrene in Urine by HPLC
This protocol outlines a common method for the determination of 1-Hydroxypyrene in urine samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4][11]
1. Sample Preparation and Enzymatic Hydrolysis
-
Collect a 24-hour urine sample in a sterile container.
-
To a 10 mL aliquot of the urine sample, add an internal standard (e.g., 1-hydroxybenz[a]anthracene).
-
Adjust the pH of the urine sample to 5.0 using acetic acid.
-
Add β-glucuronidase/arylsulfatase enzyme solution to hydrolyze the conjugated metabolites of 1-Hydroxypyrene.
-
Incubate the mixture at 37 °C overnight.
2. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the 1-Hydroxypyrene from the cartridge with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the HPLC mobile phase.
3. HPLC Analysis
-
HPLC System: An HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.
-
Mobile Phase: An isocratic or gradient mixture of methanol and water. A typical isocratic mobile phase is water:methanol (12:88 v/v).[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.[4]
-
Injection Volume: Inject 20 µL of the reconstituted sample extract.[4]
-
Fluorescence Detection: Set the excitation wavelength to 242 nm and the emission wavelength to 388 nm.
-
Quantification: Quantify the concentration of 1-Hydroxypyrene by comparing the peak area of the analyte to that of the internal standard and a calibration curve prepared with known concentrations of 1-Hydroxypyrene.
Note on Spectroscopic Analysis: For NMR analysis, deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.[9][12] For IR spectroscopy, the sample can be prepared as a KBr pellet.[7]
This guide provides foundational knowledge and practical methodologies for the study of 1-Hydroxypyrene. Researchers are encouraged to consult the cited literature for further details and specific applications.
References
- 1. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]
- 2. CN109232189B - Preparation method of high-purity 1-hydroxypyrene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-HYDROXYPYRENE(5315-79-7) 1H NMR [m.chemicalbook.com]
- 7. 1-Hydroxypyrene | C16H10O | CID 21387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pjmhsonline.com [pjmhsonline.com]
- 9. eurisotop.com [eurisotop.com]
- 10. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scs.illinois.edu [scs.illinois.edu]
